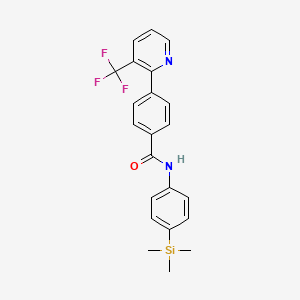![molecular formula C22H22FN3O2 B10834334 1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea](/img/structure/B10834334.png)
1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl ring substituted with a fluorophenyl group and a quinolinyl urea moiety, making it a complex molecule with diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentyl ring, followed by the introduction of the fluorophenyl group through a substitution reaction. The quinolinyl urea moiety is then attached via a coupling reaction, often using reagents such as isocyanates or carbodiimides under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl ketones, while reduction can produce quinolinyl alcohols.
Aplicaciones Científicas De Investigación
1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(2-Chlorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea
- 1-[3-(2-Bromophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea
Uniqueness
1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its chloro- and bromo-substituted analogs.
Propiedades
Fórmula molecular |
C22H22FN3O2 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
1-[3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea |
InChI |
InChI=1S/C22H22FN3O2/c1-26-20-8-4-7-19(17(20)11-12-21(26)27)25-22(28)24-15-10-9-14(13-15)16-5-2-3-6-18(16)23/h2-8,11-12,14-15H,9-10,13H2,1H3,(H2,24,25,28) |
Clave InChI |
NGJOCHXSRSVEDI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CC2=C(C=CC=C21)NC(=O)NC3CCC(C3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[2-(Dimethylamino)-4-(trifluoromethyl)phenyl]methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea](/img/structure/B10834251.png)

![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(3-fluorophenyl)cyclopentyl]urea](/img/structure/B10834263.png)
![N-[6-(azetidin-1-yl)pyridin-3-yl]-5-trifluoromethyl-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834267.png)
![1-[3-(4-Chloro-3-fluorophenyl)phenyl]-3-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)urea](/img/structure/B10834269.png)
![1-[(4-Chloro-2-piperidin-1-ylphenyl)methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea](/img/structure/B10834284.png)
![1-(2-(dimethylamino)-4-(trifluoromethyl)benzyl)-3-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-8-yl)urea](/img/structure/B10834286.png)
![1-[(3-fluorophenyl)methyl]-N-(6-pyrrolidin-1-ylpyridin-3-yl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834289.png)
![5-[3-(Trifluoromethyl)phenyl]-N-[(R)-1-[4-(mesylamino)-3,5-difluorophenyl]ethyl]furan-2-carboxamide](/img/structure/B10834290.png)
![N-[4-(4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl)pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide](/img/structure/B10834301.png)
![1-[(4R)-2,2-diethyl-8-fluoro-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B10834317.png)
![7-Amino-2-propan-2-yl-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B10834321.png)
![N-(1,3-benzothiazol-2-yl)-4-[5-(2,3-dihydroxypropyl)-3-fluoropyridin-2-yl]benzamide](/img/structure/B10834324.png)
![4-[5-(1,2-dihydroxyethyl)-3-fluoropyridin-2-yl]-N-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834328.png)
